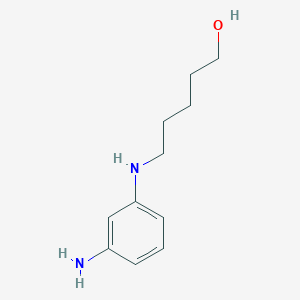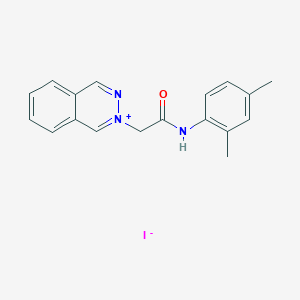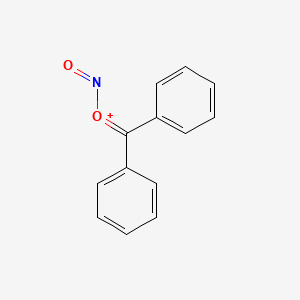
(Diphenylmethylidene)(nitroso)oxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylmethylidene)(nitroso)oxidanium is a chemical compound characterized by the presence of a nitroso group attached to a diphenylmethylidene moiety. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylmethylidene)(nitroso)oxidanium typically involves the nitrosation of diphenylmethylidene precursors. One common method includes the reaction of diphenylmethylidene with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts such as metal oxides can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: (Diphenylmethylidene)(nitroso)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert it to amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Diphenylmethylidene)(nitroso)oxidanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying cellular signaling pathways and enzyme mechanisms.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (Diphenylmethylidene)(nitroso)oxidanium involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in radical reactions, forming reactive intermediates that can further react with various substrates. This reactivity is crucial for its role in organic synthesis and biological applications .
Comparison with Similar Compounds
Nitrosobenzene: Similar in structure but lacks the diphenylmethylidene moiety.
Nitrosoarenes: These compounds share the nitroso functional group but differ in their aromatic substituents.
Nitrosoalkenes: These compounds have a nitroso group attached to an alkene moiety.
Uniqueness: (Diphenylmethylidene)(nitroso)oxidanium is unique due to its combination of the diphenylmethylidene and nitroso groups, which confer distinct reactivity and stability compared to other nitroso compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
89196-85-0 |
|---|---|
Molecular Formula |
C13H10NO2+ |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
benzhydrylidene(nitroso)oxidanium |
InChI |
InChI=1S/C13H10NO2/c15-14-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 |
InChI Key |
UDYGTJBCAXWYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=[O+]N=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



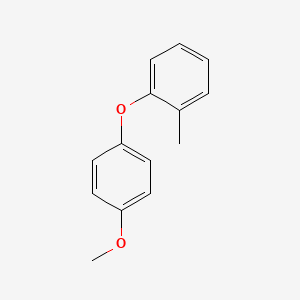

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)

![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
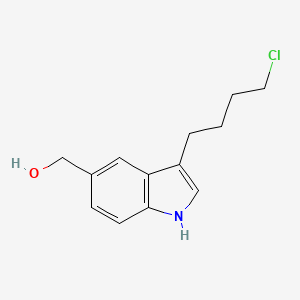

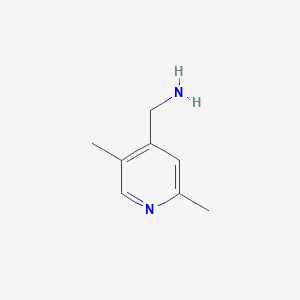
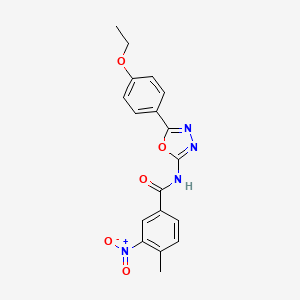
![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
